Tricin

Description

Structure

3D Structure

Propriétés

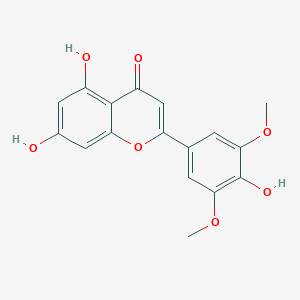

IUPAC Name |

5,7-dihydroxy-2-(4-hydroxy-3,5-dimethoxyphenyl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14O7/c1-22-14-3-8(4-15(23-2)17(14)21)12-7-11(20)16-10(19)5-9(18)6-13(16)24-12/h3-7,18-19,21H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRGUSFBJBOKSML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1O)OC)C2=CC(=O)C3=C(C=C(C=C3O2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20199965 | |

| Record name | Tricin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20199965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

520-32-1 | |

| Record name | Tricin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=520-32-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tricin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000520321 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tricin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=294579 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Tricin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20199965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TRICIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D51JZL38TQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to the Natural Sources, Analysis, and Bioactivity of Tricin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tricin (5,7,4'-trihydroxy-3',5'-dimethoxyflavone) is a natural flavone (B191248) demonstrating significant potential in chemoprevention, anti-inflammatory, and metabolic regulation applications. Its unique biological activities, including the selective inhibition of cancer cell proliferation and modulation of key enzymatic pathways, have positioned it as a compound of high interest for pharmaceutical and nutraceutical development. This technical guide provides an in-depth overview of the natural sources of this compound, presents quantitative data on its concentration in various botanicals, details the experimental protocols for its extraction and analysis, and elucidates its primary mechanisms of action through key signaling pathways.

Introduction to this compound

This compound is an O-methylated flavone, a class of flavonoids widely distributed throughout the plant kingdom, particularly within monocotyledonous species.[1] Unlike many other flavonoids, this compound has garnered specific attention for its potential as a safe and effective agent in clinical applications, including cancer chemoprevention.[2] Its bioactivity is linked to its distinct chemical structure, which influences its bioavailability and interaction with cellular targets.[1] Understanding its natural distribution and concentration is the first step in harnessing its therapeutic potential, from developing functional foods to isolating the pure compound for drug development.

Natural Occurrence of this compound

This compound is found predominantly in the family Poaceae (grasses), which includes major cereal crops.[1] It exists in plants in several forms: as a free aglycone, as O-linked conjugates (e.g., this compound-glycosides), as flavonolignans, and, uniquely, as a core monomer covalently integrated into the lignin (B12514952) polymer of monocot cell walls.[3][4][5] This integration into lignin suggests that a significant portion of natural this compound is bound within the plant's structural tissues.[6][7]

Key Plant Sources

The primary dietary sources of this compound are whole cereal grains.[8] However, the highest concentrations are often found in agricultural by-products, making them attractive for industrial-scale extraction.

-

Cereal Grains: Rice (Oryza sativa), wheat (Triticum aestivum), barley (Hordeum vulgare), oats (Avena sativa), maize (Zea mays), and sorghum (Sorghum bicolor) are common sources.[9][10] The this compound is concentrated in the outer layers, such as the bran, hull, or husk.[9][11]

-

Agricultural By-products: Rice bran, wheat straw, and sugarcane (Saccharum officinarum) bagasse are particularly rich sources.[11][12][13] Winter wheat husks have been identified as having one of the highest known concentrations of free this compound.[10]

-

Other Plants: Significant quantities have also been identified in bamboo species, various palms, and forage crops like alfalfa (Medicago sativa).[3][14]

Quantitative Analysis of this compound Content

The concentration of this compound varies widely depending on the plant species, genotype, specific tissue, and developmental stage.[15] The method of analysis also impacts the quantified amount, particularly whether it measures only solvent-extractable forms or includes the lignin-bound fraction released via degradative techniques like thioacidolysis.

| Plant Source | Plant Part | This compound Concentration | Method / Notes |

| Rice (Oryza sativa) | Bran | 1.2 - 10.0 µg/g | LC/MS of extracts. Varies by pericarp color.[15] |

| Germinated Rice (Oryzae Fructus Germinatus) | Grain | 23.6 µg/g | Chemical analysis of medicinal grain.[9] |

| Wheat (Triticum aestivum) | Husk (Winter Wheat) | 770 ± 157 mg/kg (770 µg/g) | Analysis of dry weight.[10] |

| Wheat (Triticum aestivum) | Straw | 940 - 1925 mg/kg (940 - 1925 µg/g) | Before and after acid hydrolysis, respectively.[11] |

| Alfalfa (Medicago sativa) | Whole Shoots | 1.4 - 1.7% of dry matter | Measured as total this compound glycosides.[14] |

| Medicago truncatula | Leaves | 2.37 - 3.34% of dry matter | Measured as total this compound glycosides.[14] |

| Various Grasses | Cell Wall | 0.5 - 7.0 mg/g | Lignin-integrated this compound released by thioacidolysis.[6][7] |

| Vanilla (Vanilla planifolia) | Aerial Roots | 29.1 mg/g | Lignin-integrated this compound released by thioacidolysis. |

Methodologies for Extraction, Isolation, and Quantification

The selection of an appropriate methodology is critical and depends on the target form of this compound (free vs. lignin-bound) and the intended scale of the operation.

Experimental Protocol: Extraction of Free/Soluble this compound

This protocol is suitable for extracting this compound aglycone and its soluble glycosides from plant material like bran or husks.

-

Sample Preparation: Air-dry the plant material and grind it to a fine powder (40-60 mesh).

-

Dewaxing (Optional but Recommended): Perform a Soxhlet extraction on the powder with a benzene-ethanol mixture (2:1, v/v) for 6-8 hours to remove lipids and pigments.[9] Alternatively, dewaxing can be done with 80% ethanol (B145695) at 80°C followed by dichloromethane (B109758) at 40°C.[6][16]

-

Solvent Extraction: Macerate or sonicate the dewaxed powder with a polar solvent such as methanol (B129727) or ethanol. Repeat the extraction multiple times to ensure exhaustive recovery.

-

Concentration: Combine the solvent extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude extract.

-

Purification: The crude extract can be further purified using column chromatography (e.g., on silica (B1680970) gel or Sephadex) or more advanced techniques like medium-pressure or high-performance liquid chromatography (HPLC).[9]

Experimental Protocol: Thioacidolysis for Lignin-Bound this compound

Thioacidolysis is a chemical degradation method that selectively cleaves β-O-4 aryl ether bonds in lignin, releasing integrated monomers, including this compound.[9][14]

-

Sample Preparation: Use pre-extracted, dewaxed, and dried lignocellulosic material (e.g., wheat straw). 5-10 mg of dry sample is typically sufficient.

-

Reagent Preparation: Prepare the thioacidolysis reagent by mixing 1,4-dioxane, ethanethiol, and boron trifluoride diethyl etherate (BF₃·OEt₂) in a ratio of 25:2.5:0.6 (v/v/v). Add internal standards (e.g., 4,4′-ethylidenebisphenol) to the reagent for quantification.

-

Reaction: Place the dried sample in a sealed reaction vial. Add the thioacidolysis reagent (e.g., 3 mL for 5 mg of sample).[14]

-

Incubation: Heat the sealed vial at 100°C for 4-8 hours with agitation.[9]

-

Workup:

-

Cool the reaction mixture on ice.

-

Add a known amount of a recovery standard (e.g., docosane).

-

Add water and dichloromethane for liquid-liquid extraction.

-

Adjust the pH of the aqueous phase to 3-4 with NaHCO₃ and re-extract with dichloromethane.

-

Combine the organic phases, wash with brine, and dry over anhydrous Na₂SO₄.

-

-

Derivatization and Analysis: Evaporate the solvent and silylate the residue to make the products volatile for Gas Chromatography-Mass Spectrometry (GC-MS) analysis. Alternatively, the residue can be redissolved for Liquid Chromatography-Mass Spectrometry (LC-MS) analysis without derivatization.[14]

Experimental Protocol: Quantification by LC-MS/MS

Liquid Chromatography coupled with Tandem Mass Spectrometry is the gold standard for accurate quantification of this compound in complex plant extracts.[13][17]

-

Sample Preparation: Prepare the final extract from either Protocol 4.1 or 4.2 and dissolve it in a suitable solvent (e.g., methanol). Filter the sample through a 0.22 µm syringe filter.[10][17]

-

Chromatographic Separation:

-

Column: Use a reverse-phase column (e.g., C18).

-

Mobile Phase: Employ a gradient elution using (A) water with 0.1% formic acid and (B) acetonitrile (B52724) or methanol with 0.1% formic acid.

-

Gradient: A typical gradient might run from 5% B to 95% B over 15-20 minutes.

-

-

Mass Spectrometry Detection:

-

Ionization: Use Electrospray Ionization (ESI) in either positive or negative mode. For this compound, positive mode often yields a strong protonated molecular ion [M+H]⁺ at m/z 331.[17]

-

Detection Mode: Use Multiple Reaction Monitoring (MRM) for highest sensitivity and selectivity. Monitor the transition from the precursor ion (m/z 331) to one or more characteristic product ions.

-

-

Quantification: Generate a calibration curve using a certified this compound standard. Calculate the concentration in the sample by comparing its peak area to the standard curve, correcting for any internal standards used during extraction.[18]

Visualization of Analytical Workflow

The following diagram outlines the comprehensive workflow for the extraction and quantification of both free and lignin-bound this compound from a plant source.

Caption: Workflow for this compound analysis from plant biomass.

Biosynthesis and Bioactivity

This compound Biosynthesis Pathway

In rice and other grasses, this compound is synthesized via a specialized branch of the flavonoid pathway.[3][15] The pathway has been revised from earlier models and does not proceed through the intermediate tricetin. The established pathway begins with the flavanone (B1672756) naringenin (B18129) and involves a series of hydroxylation and O-methylation steps on the B-ring.[3][12][15]

Caption: Key enzymatic steps in the biosynthesis of this compound.

Key Signaling Pathways Modulated by this compound

This compound exerts its biological effects by interacting with multiple cellular signaling pathways. Two of the most well-characterized are its inhibition of cyclooxygenase (COX) enzymes and its activation of AMP-activated protein kinase (AMPK).

5.2.1 Inhibition of the Cyclooxygenase (COX) Pathway

This compound is a potent inhibitor of both COX-1 and COX-2 enzymes.[19] These enzymes are responsible for converting arachidonic acid into prostaglandins (B1171923) (PGs), which are key mediators of inflammation and pain.[20][21] By inhibiting COX-2, which is often upregulated in inflammatory states and cancerous tissues, this compound reduces the production of PGE₂, thereby suppressing inflammation and inhibiting tumor growth.[19][22]

Caption: Mechanism of this compound's anti-inflammatory action.

5.2.2 Activation of the AMPK Pathway and Inhibition of Lipogenesis

This compound has demonstrated antiobesity effects, which are mediated through the activation of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[1][23] Once activated, AMPK phosphorylates and inactivates Acetyl-CoA carboxylase (ACC), the rate-limiting enzyme in fatty acid synthesis.[24] This reduces the levels of malonyl-CoA, which in turn inhibits the master transcriptional regulator of lipogenesis, SREBP-1c, leading to a decrease in the expression of fat-synthesis genes and reduced lipid accumulation.[1][25]

Caption: this compound activates AMPK to inhibit fat synthesis.

Conclusion

This compound is a promising natural flavone with well-documented anti-inflammatory and metabolic regulatory properties. Its abundance in agricultural by-products such as wheat straw and rice bran presents a significant opportunity for valorization and sustainable sourcing. This guide provides the foundational technical information for researchers to identify high-yield sources, apply robust protocols for extraction and quantification, and further investigate the mechanisms of action that underpin its therapeutic potential. The continued study of this compound is crucial for its development into next-generation chemopreventive agents, anti-inflammatory drugs, and nutraceuticals.

References

- 1. AMP-activated protein kinase: an emerging drug target to regulate imbalances in lipid and carbohydrate metabolism to treat cardio-metabolic diseases: Thematic Review Series: New Lipid and Lipoprotein Targets for the Treatment of Cardiometabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A rapid thioacidolysis method for biomass lignin composition and this compound analysis (Journal Article) | OSTI.GOV [osti.gov]

- 3. This compound Biosynthesis and Bioengineering - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Item - Additional file 1 of A rapid thioacidolysis method for biomass lignin composition and this compound analysis - Springer Nature - Figshare [springernature.figshare.com]

- 6. Frontiers | Influence of the Lignin Extraction Methods on the Content of this compound in Grass Lignins [frontiersin.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Elucidation of bioactivity of this compound released by thioacidolysis from wheat straw lignin :: BioResources [bioresources.cnr.ncsu.edu]

- 10. Protocol for Targeted LC-MS Analysis for Plant Secondary Metabolites - Creative Proteomics [creative-proteomics.com]

- 11. researchgate.net [researchgate.net]

- 12. Completion of this compound Biosynthesis Pathway in Rice: Cytochrome P450 75B4 Is a Unique Chrysoeriol 5′-Hydroxylase - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. A rapid thioacidolysis method for biomass lignin composition and this compound analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Frontiers | this compound Biosynthesis and Bioengineering [frontiersin.org]

- 16. frontiersin.org [frontiersin.org]

- 17. researchgate.net [researchgate.net]

- 18. Optimization of Targeted Plant Proteomics Using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Mechanisms of phytonutrient modulation of Cyclooxygenase-2 (COX-2) and inflammation related to cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 21. COX Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. AMPK Activation Reduces Hepatic Lipid Content by Increasing Fat Oxidation In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Capsaicin Targets Lipogenesis in HepG2 Cells Through AMPK Activation, AKT Inhibition and PPARs Regulation [mdpi.com]

- 25. Post-translational regulation of lipogenesis via AMPK-dependent phosphorylation of insulin-induced gene - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Tricin Biosynthesis Pathway in Plants

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tricin (3',5'-dimethoxyflavone) is a plant-specialized metabolite with significant biological activities, including anticancer, antioxidant, anti-inflammatory, and antiviral properties.[1][2] It is found predominantly in grasses (Poaceae), where it not only contributes to stress tolerance and defense but also plays a unique role as a monomer in the lignification process.[1][3][4] Unlike classical monolignols, this compound is derived from the flavonoid pathway, making its incorporation into the lignin (B12514952) polymer a distinctive feature of monocots.[3][4][5] This guide provides a comprehensive overview of the this compound biosynthesis pathway, detailing the enzymatic steps, key intermediates, and relevant experimental methodologies for its study.

The Core Biosynthetic Pathway

The biosynthesis of this compound originates from the general phenylpropanoid pathway, which provides the precursor p-coumaroyl-CoA.[1][6] This is followed by a series of enzymatic reactions that construct the flavone (B191248) backbone and subsequently modify the B-ring to yield this compound.[1][7] The currently accepted pathway in grasses, particularly rice, proceeds as follows: Naringenin (B18129) → Apigenin (B1666066) → Luteolin (B72000) → Chrysoeriol (B190785) → Selgin → this compound.[1][8]

From Phenylalanine to the Flavanone (B1672756) Intermediate: Naringenin

-

Phenylalanine Ammonia-Lyase (PAL): The pathway begins with the deamination of L-phenylalanine to cinnamate.[1][6]

-

Cinnamate 4-Hydroxylase (C4H): Cinnamate is then hydroxylated to form p-coumarate.[1][6]

-

4-Coumarate:CoA Ligase (4CL): This enzyme activates p-coumarate by ligating it to Coenzyme A, forming p-coumaroyl-CoA.

-

Chalcone (B49325) Synthase (CHS): CHS catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to produce naringenin chalcone.[7]

-

Chalcone Isomerase (CHI): CHI then catalyzes the stereospecific isomerization of naringenin chalcone to the flavanone naringenin.[6][7]

Formation of the Flavone Backbone and B-ring Modifications

The conversion of the flavanone naringenin to this compound involves a series of hydroxylation and O-methylation steps on the B-ring.

Key Enzymes and Intermediates in this compound Biosynthesis

| Step | Precursor | Enzyme | Product | Plant Species |

| 1 | Naringenin | Flavone Synthase II (FNSII; CYP93G1) | Apigenin | Rice[4][8] |

| 2 | Apigenin | Apigenin 3'-hydroxylase (A3'H; CYP75B3/CYP75B4) | Luteolin | Rice[1][8] |

| 3 | Luteolin | O-methyltransferase (OMT; e.g., ROMT9) | Chrysoeriol | Rice[8] |

| 4 | Chrysoeriol | Chrysoeriol 5'-hydroxylase (C5'H; CYP75B4) | Selgin | Rice[1][4][8] |

| 5 | Selgin | O-methyltransferase (OMT; e.g., ROMT9) | This compound | Rice[8] |

Notably, the enzyme CYP75B4 in rice is a bifunctional hydroxylase, catalyzing both the 3'-hydroxylation of apigenin and the 5'-hydroxylation of chrysoeriol.[1][4] The previously proposed pathway involving tricetin (B192553) as an intermediate has been revised, with chrysoeriol now established as the key intermediate.[8]

Quantitative Data on this compound Biosynthesis

Quantitative analysis of enzyme kinetics and metabolite levels is crucial for understanding the efficiency and regulation of the this compound biosynthesis pathway.

Table 1: this compound and Precursor Levels in Rice Cultivars

| Compound | IAC600 (Purple Pericarp) - Pericarp (µg/g) | Cocodrie (Light Brown Pericarp) - Pericarp (µg/g) | IAC600 - Embryo (µg/g) | Cocodrie - Embryo (µg/g) |

| This compound | Present | Not Detected | Present | Present |

| This compound-O-hexoside | Present | Not Detected | Present | Present |

| Chrysoeriol | Not Detected | Present | Present | Present |

Data adapted from a study on developing rice grains. The presence of chrysoeriol in Cocodrie pericarp, where this compound is absent, suggests a bottleneck in the conversion of chrysoeriol to selgin in this cultivar.[9]

A study on a T-DNA mutant of the rice O-methyltransferase, ROMT9, showed a 46% reduction in this compound accumulation, with a concurrent 6-fold and 9.5-fold increase in luteolin and selgin levels, respectively, highlighting the significant role of this enzyme in the final methylation step.[8]

Experimental Protocols

Enzyme Assays

1. Microsomal Cytochrome P450 Enzyme Assays (e.g., CYP75B4)

-

Objective: To determine the catalytic activity and substrate specificity of P450 enzymes involved in this compound biosynthesis.

-

Methodology:

-

Protein Expression: Express the P450 enzyme (e.g., CYP75B4) and its corresponding reductase in a suitable system, such as yeast or insect cells.

-

Microsome Preparation: Isolate microsomes from the expression system by differential centrifugation.

-

Reaction Mixture: Prepare a reaction mixture containing:

-

Potassium phosphate (B84403) buffer (pH 7.5)

-

Microsomal protein

-

Substrate (e.g., apigenin or chrysoeriol) dissolved in a suitable solvent (e.g., DMSO)

-

NADPH generating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

-

-

Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific duration.

-

Reaction Termination and Extraction: Stop the reaction by adding an organic solvent (e.g., ethyl acetate) and extract the products.

-

Analysis: Analyze the extracted products by HPLC or LC-MS to identify and quantify the reaction products.

-

2. O-Methyltransferase (OMT) Enzyme Assays (e.g., ROMT9)

-

Objective: To measure the O-methylation activity of enzymes like ROMT9.

-

Methodology:

-

Recombinant Protein Purification: Express and purify the recombinant OMT from E. coli.

-

Reaction Mixture: Prepare a reaction mixture containing:

-

Tris-HCl buffer (pH 7.5)

-

Purified OMT enzyme

-

Substrate (e.g., luteolin or selgin)

-

S-adenosyl-L-methionine (SAM) as the methyl donor

-

Dithiothreitol (DTT) and MgCl2

-

-

Incubation: Incubate the reaction at a controlled temperature (e.g., 37°C).

-

Analysis: Analyze the reaction products by HPLC or LC-MS.

-

Metabolite Analysis

High-Performance Liquid Chromatography (HPLC) for Flavonoid Profiling

-

Objective: To separate, identify, and quantify this compound and its precursors in plant extracts.

-

Methodology:

-

Sample Extraction: Extract flavonoids from plant tissues using a suitable solvent, such as 80% methanol (B129727).

-

Chromatographic Separation:

-

Column: Use a reverse-phase column (e.g., C18).

-

Mobile Phase: Employ a gradient elution system, typically with two solvents:

-

Solvent A: Water with a small percentage of acid (e.g., 0.1% formic acid) to improve peak shape.

-

Solvent B: Acetonitrile or methanol with 0.1% formic acid.

-

-

Gradient Program: Start with a low percentage of Solvent B, and gradually increase its concentration to elute compounds with increasing hydrophobicity.

-

-

Detection:

-

Quantification: Quantify the compounds by comparing their peak areas to those of authentic standards.[9]

-

Signaling Pathways and Logical Relationships

This compound Biosynthesis Pathway in Grasses

Caption: The core enzymatic steps in the biosynthesis of this compound from the flavanone precursor, naringenin.

Experimental Workflow for Enzyme Characterization

Caption: A generalized workflow for the functional characterization of this compound biosynthetic enzymes.

Conclusion and Future Prospects

The elucidation of the this compound biosynthesis pathway, particularly in model grass species like rice, has provided a solid foundation for further research and biotechnological applications.[1] The identification of key enzymes such as CYP75B4 and various O-methyltransferases opens up possibilities for metabolic engineering to enhance this compound production in crops for improved nutritional value and stress resilience.[1][4] For drug development professionals, a deeper understanding of this pathway can inform the synthesis of novel flavonoid-based therapeutic agents. Future research should focus on the regulatory networks governing this pathway and the mechanisms of this compound's incorporation into the lignin polymer, which could have implications for biofuel production.

References

- 1. This compound Biosynthesis and Bioengineering - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. academic.oup.com [academic.oup.com]

- 4. Frontiers | this compound Biosynthesis and Bioengineering [frontiersin.org]

- 5. The occurrence of this compound and its derivatives in plants - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. This compound - Wikipedia [en.wikipedia.org]

- 8. Completion of this compound Biosynthesis Pathway in Rice: Cytochrome P450 75B4 Is a Unique Chrysoeriol 5′-Hydroxylase - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound levels and expression of flavonoid biosynthetic genes in developing grains of purple and brown pericarp rice - PMC [pmc.ncbi.nlm.nih.gov]

The Anti-inflammatory Properties of Tricin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tricin, a naturally occurring flavone (B191248) found in rice bran and other gramineous plants, has garnered significant scientific interest for its potent anti-inflammatory properties. This technical guide provides an in-depth overview of the molecular mechanisms underlying this compound's anti-inflammatory effects, supported by quantitative data from various in vitro and in vivo studies. Detailed experimental protocols for key assays are provided to facilitate further research and development. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz to offer a clear and comprehensive understanding of this compound's mode of action.

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While acute inflammation is a crucial component of the innate immune system, chronic inflammation is implicated in the pathogenesis of numerous diseases, including arthritis, inflammatory bowel disease, and cancer.[1] The search for novel anti-inflammatory agents with improved efficacy and safety profiles is a continuous endeavor in drug discovery. This compound (4',5,7-trihydroxy-3',5'-dimethoxyflavone) has emerged as a promising candidate due to its demonstrated ability to modulate key inflammatory signaling pathways and reduce the production of pro-inflammatory mediators.[2]

Mechanisms of Anti-inflammatory Action

This compound exerts its anti-inflammatory effects through a multi-targeted approach, primarily by inhibiting key signaling pathways and enzymes involved in the inflammatory cascade.

Inhibition of the TLR4/NF-κB Signaling Pathway

The Toll-like receptor 4 (TLR4) signaling pathway is a critical initiator of the innate immune response, often triggered by lipopolysaccharide (LPS) from Gram-negative bacteria. Upon activation, TLR4 initiates a cascade that leads to the activation of the transcription factor NF-κB, a master regulator of inflammatory gene expression.

This compound has been shown to interfere with this pathway at multiple levels. It can block the activation of TLR4 and its downstream adaptor proteins, MyD88 and TRIF.[2] This upstream inhibition prevents the subsequent activation of IκB kinase (IKK), the phosphorylation and degradation of IκBα, and ultimately, the nuclear translocation of the NF-κB p65 subunit.[3] By inhibiting the nuclear translocation of NF-κB, this compound effectively suppresses the transcription of a wide range of pro-inflammatory genes, including those encoding for cytokines, chemokines, and adhesion molecules.[2]

Figure 1: Inhibition of the TLR4/NF-κB signaling pathway by this compound.

Modulation of the MAPK Signaling Pathway

Mitogen-activated protein kinases (MAPKs), including p38, JNK, and ERK, are key signaling molecules that regulate a variety of cellular processes, including inflammation. This compound has been demonstrated to inhibit the phosphorylation and activation of p38 MAPK and JNK1/2 in response to inflammatory stimuli.[2] The inhibition of these MAPK pathways contributes to the overall anti-inflammatory effect of this compound by downregulating the expression of pro-inflammatory mediators.

Figure 2: Modulation of the MAPK signaling pathway by this compound.

Attenuation of the JAK/STAT Signaling Pathway

The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is another crucial signaling cascade in immunity and inflammation. This compound has been found to inhibit the phosphorylation of STAT1 and STAT3 by downregulating the activity of the upstream kinases JAK1 and JAK2.[2] This inhibition prevents the translocation of STAT proteins to the nucleus, thereby reducing the expression of STAT-dependent inflammatory genes.

Inhibition of Pro-inflammatory Enzymes

This compound directly inhibits the activity of key enzymes involved in the production of pro-inflammatory mediators:

-

Cyclooxygenase-2 (COX-2): This enzyme is responsible for the synthesis of prostaglandins, which are potent inflammatory mediators. This compound has been shown to be a potent inhibitor of both COX-1 and COX-2, with IC50 values of approximately 1 µM for both enzymes.[4]

-

Inducible Nitric Oxide Synthase (iNOS): iNOS produces large amounts of nitric oxide (NO), a key inflammatory mediator. This compound dose-dependently inhibits NO production in LPS-stimulated human peripheral blood mononuclear cells (hPBMCs), with maximum activity observed at a dose of 15 µM.[5]

Quantitative Data on Anti-inflammatory Activity

The anti-inflammatory effects of this compound have been quantified in various experimental models. The following tables summarize the key findings.

Table 1: In Vitro Inhibition of Inflammatory Mediators by this compound

| Target | Cell Line/System | Stimulus | This compound Concentration | Inhibition | Reference |

| COX-1 | Purified enzyme | - | ~1 µM (IC50) | 50% | [4] |

| COX-2 | Purified enzyme | - | ~1 µM (IC50) | 50% | [4] |

| PGE2 Production | HCEC, HCA-7 cells | - | 5 µM | 35-36% | [4] |

| NO Production | hPBMCs | LPS | 15 µM | Significant reduction | [5] |

| TNF-α Production | hPBMCs | LPS | 15 µM | Significant reduction | [4] |

| IL-6 Production | hPBMCs | LPS | 15 µM | Significant reduction | [4] |

| STAT3 Phosphorylation | ARPE-19 cells | - | 10-40 µM | Dose-dependent decrease | [1] |

Table 2: In Vivo Anti-inflammatory Effects of this compound

| Animal Model | Inflammatory Agent | This compound Dose | Effect | Reference |

| ApcMin Mice | - | 0.2% in diet | 33% reduction in intestinal adenomas | [4] |

| Rats | Carrageenan | Not specified | Protective anti-inflammatory effect | [2] |

Detailed Experimental Protocols

In Vitro Anti-inflammatory Assay in LPS-stimulated RAW 264.7 Macrophages

This protocol outlines the general procedure to assess the anti-inflammatory effects of this compound on murine macrophage cells.

Figure 3: Workflow for in vitro anti-inflammatory assay.

Materials:

-

RAW 264.7 macrophage cell line

-

DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS and 1% penicillin-streptomycin

-

This compound stock solution (dissolved in DMSO)

-

Lipopolysaccharide (LPS) from E. coli

-

Griess Reagent for NO determination

-

ELISA kits for TNF-α and IL-6

-

96-well cell culture plates

Procedure:

-

Seed RAW 264.7 cells into 96-well plates at a density of 1 x 10^5 cells/well and incubate overnight.

-

The following day, remove the culture medium and replace it with fresh medium containing various concentrations of this compound. A vehicle control (DMSO) should be included. Incubate for 1-2 hours.

-

Add LPS to each well to a final concentration of 1 µg/mL (except for the unstimulated control wells) and incubate for 24 hours.

-

After incubation, collect the cell culture supernatants.

-

Determine the concentration of nitric oxide in the supernatant using the Griess reagent according to the manufacturer's instructions.

-

Measure the levels of TNF-α and IL-6 in the supernatant using specific ELISA kits, following the manufacturer's protocols.

-

Calculate the percentage inhibition of NO, TNF-α, and IL-6 production by this compound compared to the LPS-stimulated control.

Carrageenan-Induced Paw Edema in Rats

This in vivo model is used to evaluate the acute anti-inflammatory activity of this compound.

Materials:

-

Male Wistar rats (180-200 g)

-

Carrageenan solution (1% in sterile saline)

-

This compound suspension (in a suitable vehicle, e.g., 0.5% carboxymethylcellulose)

-

Plethysmometer

Procedure:

-

Divide the rats into groups: a control group (vehicle), a positive control group (e.g., indomethacin), and this compound-treated groups (different doses).

-

Administer this compound or the vehicle orally or intraperitoneally to the respective groups.

-

After a specific pre-treatment time (e.g., 1 hour), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

-

Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after the carrageenan injection.

-

Calculate the percentage of edema inhibition for the this compound-treated groups compared to the control group at each time point.

Conclusion

This compound demonstrates significant anti-inflammatory properties through its ability to modulate multiple key signaling pathways, including the TLR4/NF-κB, MAPK, and JAK/STAT pathways. Its inhibitory action on pro-inflammatory enzymes like COX-2 and iNOS further contributes to its potent anti-inflammatory profile. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers and drug development professionals interested in exploring the therapeutic potential of this compound for the treatment of inflammatory diseases. Further preclinical and clinical studies are warranted to fully elucidate its efficacy and safety in human subjects.

References

- 1. researchgate.net [researchgate.net]

- 2. Mechanism of anti-inflammatory effect of this compound, a flavonoid isolated from Njavara rice bran in LPS induced hPBMCs and carrageenan induced rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The rice bran constituent this compound potently inhibits cyclooxygenase enzymes and interferes with intestinal carcinogenesis in ApcMin mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

The Antioxidant Capacity of Tricin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tricin (4',5,7-trihydroxy-3',5'-dimethoxyflavone), a naturally occurring flavone (B191248) found predominantly in grasses such as rice and wheat, has garnered significant attention for its diverse pharmacological activities, including its potent antioxidant properties. This technical guide provides an in-depth exploration of the antioxidant capacity of this compound, focusing on its core mechanisms of action, relevant signaling pathways, and available quantitative data. Detailed experimental methodologies for key assays are provided to facilitate further research and development. Through a comprehensive review of current scientific literature, this document aims to serve as a valuable resource for researchers, scientists, and drug development professionals investigating the therapeutic potential of this compound.

Introduction

Reactive oxygen species (ROS) are highly reactive molecules generated as byproducts of normal cellular metabolism. While they play a role in cellular signaling, excessive ROS production leads to oxidative stress, a state implicated in the pathogenesis of numerous diseases, including cancer, cardiovascular diseases, neurodegenerative disorders, and diabetes. Antioxidants are crucial for mitigating oxidative stress by neutralizing ROS, chelating pro-oxidative metal ions, and upregulating endogenous antioxidant defense systems. Flavonoids, a class of polyphenolic compounds, are renowned for their antioxidant activities. This compound, a member of the flavone subclass, has demonstrated significant promise as a potent antioxidant agent. This guide elucidates the multifaceted antioxidant capacity of this compound.

Mechanisms of Antioxidant Action

This compound exerts its antioxidant effects through several key mechanisms:

-

Direct Radical Scavenging: this compound can directly neutralize a variety of reactive oxygen species, including superoxide (B77818) anions and hydroxyl radicals. This activity is attributed to its chemical structure, which allows for the donation of a hydrogen atom to a radical, thereby stabilizing it.

-

Activation of the Nrf2 Signaling Pathway: A primary mechanism of this compound's antioxidant action is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[1][2] Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1). Upon exposure to oxidative stress or in the presence of Nrf2 activators like this compound, Nrf2 is released from Keap1 and translocates to the nucleus. In the nucleus, it binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes, initiating their transcription.

-

Modulation of Endogenous Antioxidant Enzymes: this compound has been shown to modulate the activity of key endogenous antioxidant enzymes. Studies have demonstrated that this compound can increase the levels of Superoxide Dismutase (SOD), Catalase (CAT), and Glutathione Peroxidase (GPx).[2][3] These enzymes play a critical role in detoxifying ROS. SOD converts superoxide radicals into hydrogen peroxide, which is then broken down into water and oxygen by CAT and GPx.

-

Metal Ion Chelation: While direct and extensive studies on this compound's metal chelating properties are limited, flavonoids with similar structural features are known to chelate metal ions like iron (Fe²⁺) and copper (Cu²⁺).[4] These transition metals can participate in the Fenton reaction, generating highly reactive hydroxyl radicals. By chelating these metals, this compound may prevent this pro-oxidant activity. The term "chelation" describes the formation of a stable, ring-like complex between a chelating agent and a metal ion.[5]

Signaling Pathways Involved in this compound's Antioxidant Activity

The Sestrin2/Nrf2 Signaling Pathway

Recent research has highlighted the role of the Sestrin2/Nrf2 signaling pathway in mediating the antioxidant effects of this compound, particularly in the context of diabetic retinopathy.[1][2] Sestrin2 is a stress-inducible protein that can activate Nrf2. This compound treatment has been shown to upregulate the expression of Sestrin2, leading to the subsequent activation of the Nrf2 pathway and the expression of its downstream antioxidant target, Heme Oxygenase-1 (HO-1).[2]

Inhibition of the TLR4/MYD88/NF-κB Pathway

In addition to its direct antioxidant effects, this compound also exhibits anti-inflammatory properties that are closely linked to its ability to mitigate oxidative stress. This compound has been found to inhibit the Toll-like receptor 4 (TLR4)/Myeloid differentiation primary response 88 (MYD88)/Nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway.[3] This pathway is a key regulator of the inflammatory response, and its activation can lead to the production of pro-inflammatory cytokines and an increase in oxidative stress. By inhibiting this pathway, this compound reduces inflammation and its associated oxidative damage.

Quantitative Data on Antioxidant Capacity

A comprehensive summary of the available quantitative data on the antioxidant capacity of this compound and its derivatives is presented below. It is important to note that data for pure this compound in some standardized assays is limited in the current literature.

Table 1: Radical Scavenging and Reducing Power Assays

| Assay | Compound | Concentration | Result | Reference |

| DPPH | This compound-7-O-beta-(6''-methoxycinnamic)-glucoside | 100 µM | 55.4% hydrogen-donating capacity (23.9% higher than Trolox) | [1] |

| ABTS | Black Bamboo Leaf Extract (rich in this compound) | Post-ileum digestion | Highest antioxidative activity observed in this phase | |

| FRAP | This compound | Not specified | Described as having "remarkable" FRAP values | [3] |

Table 2: Effects on Endogenous Antioxidant Enzymes

| Enzyme | System | This compound Concentration | Effect | Reference |

| Superoxide Dismutase (SOD) | Wild Oat | 25 µM | Slightly stimulated activity | [6] |

| Superoxide Dismutase (SOD) | Wild Oat | 100 µM | 18.8% suppression of activity | [6] |

| Catalase (CAT) | Wild Oat | 25, 50, 100 µM | Suppressed activity | [6] |

| Catalase (CAT) | Wild Oat | 100 µM | 67.7% suppression of activity | [6] |

Experimental Protocols

Measurement of Intracellular ROS using 2',7'-Dichlorodihydrofluorescein Diacetate (DCFH-DA)

This protocol describes a common method for quantifying intracellular ROS levels.

Methodology:

-

Cell Culture and Treatment: Plate cells at an appropriate density in a multi-well plate and allow them to adhere overnight. Treat the cells with the desired concentrations of this compound for a specified duration. In some experiments, a known ROS-inducing agent may be added.

-

DCFH-DA Staining: Prepare a fresh working solution of DCFH-DA in serum-free media. After the treatment period, wash the cells and incubate them with the DCFH-DA solution in the dark at 37°C for 30 minutes.

-

Measurement: Following incubation, wash the cells to remove any unincorporated probe. The fluorescence can be visualized using a fluorescence microscope or quantified using a microplate reader at an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm.

Nrf2 Nuclear Translocation Assay via Western Blot

This protocol outlines the steps to determine the activation of Nrf2 by assessing its translocation to the nucleus.

Methodology:

-

Cell Treatment and Lysis: Treat cultured cells with this compound for various time points. Following treatment, harvest the cells and perform nuclear and cytoplasmic fractionation using a commercially available kit.

-

Protein Quantification: Determine the protein concentration of both the nuclear and cytoplasmic extracts using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE and Western Blotting: Separate equal amounts of protein from the nuclear and cytoplasmic fractions by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: Block the membrane and then incubate it with a primary antibody specific for Nrf2. After washing, incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. The intensity of the Nrf2 band in the nuclear fraction relative to a nuclear loading control (e.g., Lamin B) indicates the extent of Nrf2 translocation.

Antioxidant Enzyme Activity Assays (SOD, CAT, GPx) via ELISA

Commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits are commonly used to quantify the activity of antioxidant enzymes.

Methodology:

-

Sample Preparation: Prepare cell or tissue lysates according to the kit's instructions. This typically involves homogenization in a specific buffer followed by centrifugation to remove cellular debris.

-

Assay Procedure: Add the prepared samples and standards to the wells of the microplate provided in the kit. The specific steps for each enzyme assay (SOD, CAT, or GPx) will vary depending on the kit's principle but generally involve the addition of specific substrates and reagents that lead to a colorimetric change.

-

Measurement: After the appropriate incubation period, measure the absorbance at the wavelength specified in the kit's protocol using a microplate reader.

-

Calculation: Calculate the enzyme activity in the samples by comparing their absorbance values to the standard curve generated from the standards of known concentrations.

Conclusion

This compound exhibits a robust and multi-faceted antioxidant capacity. Its ability to directly scavenge reactive oxygen species, activate the protective Nrf2 signaling pathway, and modulate the activity of key endogenous antioxidant enzymes underscores its potential as a therapeutic agent for conditions associated with oxidative stress. The elucidation of its role in the Sestrin2/Nrf2 and TLR4/MYD88/NF-κB signaling pathways provides a deeper understanding of its molecular mechanisms of action. While further research is needed to establish a comprehensive quantitative profile of pure this compound in various standardized antioxidant assays, the existing data strongly supports its significant antioxidant potential. This technical guide provides a solid foundation for researchers and drug development professionals to further explore and harness the therapeutic benefits of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Evaluation of antioxidant capacity of 13 plant extracts by three different methods: cluster analyses applied for selection of the natural extracts with higher antioxidant capacity to replace synthetic antioxidant in lamb burgers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. m.youtube.com [m.youtube.com]

- 6. researchgate.net [researchgate.net]

Tricin: A Natural Flavonoid's Role in the Inhibition of Cyclin-Dependent Kinase 9

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Cyclin-dependent kinase 9 (CDK9) is a key serine/threonine kinase that, in complex with a T-type cyclin (T1, T2a, or T2b) or cyclin K, forms the Positive Transcription Elongation Factor b (P-TEFb). P-TEFb plays a critical role in the regulation of gene expression by phosphorylating the C-terminal domain (CTD) of RNA Polymerase II (RNAP II), facilitating the transition from abortive to productive transcriptional elongation. Dysregulation of CDK9 activity has been implicated in a variety of diseases, including cancer, cardiac hypertrophy, and viral infections, making it an attractive target for therapeutic intervention.

Tricin (4′,5,7-trihydroxy-3′,5′-dimethoxyflavone), a natural flavonoid found in sources such as rice bran and sugarcane, has been identified as a direct inhibitor of CDK9. This guide provides a comprehensive technical overview of this compound's inhibitory action on CDK9, detailing its mechanism, quantitative inhibitory data, and the experimental protocols used for its characterization.

Mechanism of Action

This compound exerts its inhibitory effect on CDK9 by directly competing with ATP for binding within the kinase's active site.[1][2] Molecular docking studies have predicted that this compound fits well into the ATP-binding pocket of CDK9.[1][3] This binding is thought to be stabilized by interactions between the hydroxyl groups of this compound and key residues within the active site, such as Cys106 and Asp167.[3] By occupying the ATP-binding site, this compound prevents the phosphotransfer reaction necessary for the phosphorylation of CDK9 substrates, most notably Serine 2 (Ser2) and Serine 5 (Ser5) residues within the CTD of RNAP II.[1] The inhibition of RNAP II phosphorylation stalls transcriptional elongation, a mechanism that underlies this compound's observed anti-viral and potential anti-cancer activities.[1]

Quantitative Inhibitory Data

The inhibitory potency of this compound against CDK9 has been quantified through in vitro kinase assays. Its activity is often compared to other known CDK9 inhibitors, such as flavopiridol. The half-maximal inhibitory concentration (IC50) and effective concentration (EC50) values from key studies are summarized below.

| Compound | Assay Type | Target/Effect | IC50 / EC50 Value |

| This compound | In Vitro Kinase Assay | CDK9/CycK Kinase Activity | 1.38 ± 0.83 µM |

| This compound | Plaque Reduction Assay | Anti-HCMV Activity | EC50: 2.09 ± 0.50 µM |

| Flavopiridol | In Vitro Kinase Assay | CDK9/CycK Kinase Activity | 8.20 ± 2.54 nM |

| Flavopiridol | Plaque Reduction Assay | Anti-HCMV Activity | EC50: 15.8 ± 3.2 nM |

| [Data sourced from Sadanari et al., 2018][1] |

Signaling Pathways and Experimental Workflows

Visual representations of the CDK9 signaling pathway, the experimental workflow for its analysis, and the chemical logic of its inhibition are provided below.

References

The Pharmacological Profile of Tricin: A Technical Guide

Introduction

Tricin (4′,5,7-trihydroxy-3′,5′-dimethoxyflavone) is a natural flavone (B191248) found in various monocotyledonous plants, including rice, wheat, barley, and sugarcane.[1][2][3] It has garnered significant interest within the scientific community for its diverse pharmacological activities and potential therapeutic applications.[4][5] Structurally, this compound possesses a C17H14O7 molecular formula and is characterized by two hydroxyl groups on the A ring and a hydroxyl group flanked by two methoxy (B1213986) groups on the B ring, a configuration that contributes to its bioavailability and metabolic stability.[2][6] This technical guide provides an in-depth overview of the pharmacological profile of this compound, focusing on its anti-cancer, anti-inflammatory, and antioxidant properties, with detailed experimental protocols and visualization of key signaling pathways.

Anti-Cancer Activity

This compound has demonstrated potent anti-proliferative and pro-apoptotic effects across a range of cancer cell lines. Its mechanisms of action are multifaceted, involving the modulation of key signaling pathways that govern cell cycle progression, apoptosis, and angiogenesis.

Quantitative Data: Anti-Cancer Activity of this compound

| Cell Line | Cancer Type | Assay | IC50 | Exposure Time | Reference |

| SGC-7901 | Gastric Cancer | Cell Viability Assay | 53.8 µg/mL | 48 h | [7] |

| SGC-7901 | Gastric Cancer | Cell Viability Assay | 17.8 µg/mL | 72 h | [7] |

| MCF-7 | Breast Cancer | Growth Inhibition | 32.2 µM | - | [6] |

| Hep G2 | Liver Cancer | Growth Inhibition | 4.87 µM | - | [6] |

| PLC/PRF/5 | Liver Cancer | Growth Inhibition | 4.23 µM | - | [6] |

Experimental Protocols

Cell Viability Assay (MTT/MTS Assay)

-

Cell Seeding: Cancer cells (e.g., SGC-7901, LoVo, CT26) are seeded in 96-well plates at a density of 5 x 10³ cells per well and cultured in appropriate media (e.g., DMEM).[8]

-

Treatment: After 24 hours of incubation to allow for cell attachment, the cells are treated with varying concentrations of this compound (e.g., 1, 5, 10, 20, 30 µg/mL) or a vehicle control (e.g., 0.05% DMSO).[7][8]

-

Incubation: The plates are incubated for specific time points (e.g., 24, 48, 72 hours).[7][8][9]

-

MTT/MTS Addition: Following the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) or (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) (MTS) is added to each well.[8][10]

-

Incubation and Measurement: The plates are incubated for an additional 1-4 hours to allow for the formation of formazan (B1609692) crystals. The absorbance is then measured at a specific wavelength (e.g., 490 nm or 450 nm) using a microplate reader.[7][8] The IC50 value, the concentration of this compound that inhibits cell growth by 50%, is calculated from the dose-response curve.[9][11]

Cell Cycle Analysis

-

Cell Treatment: Cells are treated with this compound at a designated concentration.

-

Cell Harvesting and Fixation: After treatment, cells are harvested, washed with PBS, and fixed in ice-cold 70% ethanol.[8]

-

Staining: The fixed cells are then stained with a solution containing propidium (B1200493) iodide (PI) and RNase.[8]

-

Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).[8] Studies have shown that this compound can induce cell cycle arrest at the G0/G1 and G2/M phases in different cancer cell lines.[7]

Signaling Pathways in Anti-Cancer Activity

This compound exerts its anti-cancer effects by modulating several critical signaling pathways:

-

PI3K/Akt Pathway: this compound has been shown to inhibit the PI3K/Akt signaling pathway, which is often hyperactivated in cancer and plays a crucial role in cell survival and proliferation.[7][12]

-

MAPK Pathway (ERK, JNK, p38): The mitogen-activated protein kinase (MAPK) pathways are involved in regulating cell proliferation, differentiation, and apoptosis. This compound's influence on these pathways can lead to the inhibition of cancer cell growth.[7][13]

-

STAT3 Pathway: Signal transducer and activator of transcription 3 (STAT3) is a transcription factor that promotes cell proliferation and survival. This compound has been observed to inhibit the phosphorylation and activation of STAT3.[13][14]

-

PRKCA/Sphingolipid Signaling: In non-small cell lung cancer, this compound has been identified as a key active component that suppresses tumor growth by targeting protein kinase C alpha (PRKCA) and the sphingolipid signaling pathway.[15]

Diagram: this compound's Impact on Cancer Cell Signaling

Caption: this compound inhibits multiple signaling pathways involved in cancer cell proliferation and survival.

Anti-Inflammatory Activity

This compound exhibits significant anti-inflammatory properties by modulating the production of inflammatory mediators and targeting key inflammatory signaling pathways.

Quantitative Data: Anti-Inflammatory Activity of this compound

| Cell/Animal Model | Condition | Effect | Concentration/Dose | Reference |

| RAW264.7 macrophages | LPS-stimulated | Reduced nitric oxide production | 50 µM | [16][17] |

| RAW264.7 cells | LPS-stimulated | Inhibition of NO and PGE2 production | 5-100 µg/ml | [10] |

| Acute Colitis Mice | DSS-induced | Ameliorated colitis | 150 mg/kg | [16][17] |

| hPBMCs | LPS-stimulated | Inhibition of COX-2 and TNF-α | 15 µM | [12][18] |

Experimental Protocols

Nitric Oxide (NO) Production Assay (Griess Assay)

-

Cell Culture and Treatment: RAW264.7 macrophage cells are seeded in 96-well plates and pre-treated with various concentrations of this compound for a specified time (e.g., 1 hour).[10]

-

Stimulation: The cells are then stimulated with lipopolysaccharide (LPS) to induce an inflammatory response and NO production.[10]

-

Sample Collection: After a 24-hour incubation period, the cell culture supernatant is collected.

-

Griess Reaction: The collected supernatant is mixed with Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride).

-

Measurement: The absorbance is measured at 540 nm. The amount of nitrite (B80452), a stable product of NO, is determined using a sodium nitrite standard curve.[10]

In Vivo Model of Acute Colitis

-

Induction of Colitis: Acute colitis is induced in mice (e.g., BALB/c) by administering dextran (B179266) sulfate (B86663) sodium (DSS) in their drinking water for a defined period (e.g., 7 days).[16][17]

-

Treatment: Mice are orally administered this compound at different doses (e.g., 75, 100, 150 mg/kg) daily.[16][17]

-

Monitoring: Disease activity index (DAI), which includes body weight loss, stool consistency, and bleeding, is monitored daily.

-

Analysis: At the end of the experiment, colon length is measured, and colon tissues are collected for histological analysis and measurement of inflammatory markers like myeloperoxidase (MPO) activity.[16][17]

Signaling Pathways in Anti-Inflammatory Activity

This compound's anti-inflammatory effects are primarily mediated through the inhibition of the NF-κB and MAPK signaling pathways.

-

NF-κB Pathway: this compound has been shown to inhibit the activation of the nuclear factor-kappa B (NF-κB) pathway, a key regulator of inflammation.[16][17][19] It can block the nuclear translocation of p65, a subunit of NF-κB, thereby downregulating the expression of pro-inflammatory genes like iNOS, COX-2, TNF-α, and various interleukins.[10][16][20]

-

MAPK Pathway: this compound can also modulate the MAPK signaling cascade, including p38 and JNK.[18][19] By inhibiting the phosphorylation of these kinases, this compound can suppress the downstream inflammatory responses.

Diagram: this compound's Inhibition of the NF-κB Pathway

Caption: this compound inhibits the NF-κB signaling pathway, a central regulator of inflammation.

Antioxidant Activity

This compound possesses notable antioxidant properties, which contribute to its overall pharmacological effects by mitigating oxidative stress.

Quantitative Data: Antioxidant Activity of this compound

While specific IC50 values for antioxidant activity are not consistently reported in the reviewed literature, studies demonstrate its potent radical scavenging capabilities.

| Assay | Finding | Reference |

| DPPH Assay | Higher antioxidant activity than Trolox | [21] |

| β-carotene/linoleic acid system | Lower antioxidant activity than Trolox | [21] |

| In vitro simulated digestion | Improved antioxidant activity during digestion | [22] |

Experimental Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

-

Preparation of Solutions: A solution of DPPH in a suitable solvent (e.g., methanol) is prepared. Various concentrations of this compound are also prepared.

-

Reaction: The this compound solutions are mixed with the DPPH solution.

-

Incubation: The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

-

Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 517 nm). The decrease in absorbance indicates the radical scavenging activity of this compound. The results are often compared to a standard antioxidant like Trolox or ascorbic acid.[21]

Diagram: Experimental Workflow for DPPH Assay

Caption: A simplified workflow for determining the antioxidant activity of this compound using the DPPH assay.

Pharmacokinetics

Preliminary pharmacokinetic studies in rats have been conducted to understand the absorption, distribution, metabolism, and excretion (ADME) profile of this compound. These studies suggest that the oral route of administration is advantageous over intravenous administration.[23] The bioavailability of this compound can be enhanced through modifications such as glycosylation.[3] However, more comprehensive pharmacokinetic data in different species and humans are needed to fully elucidate its clinical potential.

Conclusion

This compound is a promising natural flavone with a well-documented pharmacological profile encompassing anti-cancer, anti-inflammatory, and antioxidant activities. Its ability to modulate multiple key signaling pathways, including NF-κB, MAPK, PI3K/Akt, and STAT3, underscores its therapeutic potential for a variety of diseases. The data presented in this technical guide, including quantitative measures of its activity, detailed experimental protocols, and visualizations of its mechanisms of action, provide a solid foundation for researchers, scientists, and drug development professionals interested in exploring the full clinical potential of this multifaceted compound. Further research, particularly in the areas of pharmacokinetics, safety, and clinical efficacy, is warranted to translate the promising preclinical findings of this compound into tangible therapeutic benefits.

References

- 1. academic.oup.com [academic.oup.com]

- 2. informaticsjournals.co.in [informaticsjournals.co.in]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. This compound Biosynthesis and Bioengineering - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. aacrjournals.org [aacrjournals.org]

- 9. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. spandidos-publications.com [spandidos-publications.com]

- 11. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Anti-inflammatory effect of this compound 4'-O-(threo-β-guaiacylglyceryl) ether, a novel flavonolignan compound isolated from Njavara on in RAW264.7 cells and in ear mice edema - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Metabolomics and integrated network pharmacology analysis reveal this compound as the active anti-cancer component of Weijing decoction by suppression of PRKCA and sphingolipid signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Natural flavone this compound exerted anti-inflammatory activity in macrophage via NF-κB pathway and ameliorated acute colitis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Mechanism of anti-inflammatory effect of this compound, a flavonoid isolated from Njavara rice bran in LPS induced hPBMCs and carrageenan induced rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Antiproliferative and antioxidant activities of a this compound acylated glycoside from sugarcane (Saccharum officinarum) juice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. A Comparative Study on Pharmacokinetics of this compound, a Flavone from Gramineous Plants with Antiviral Activity [scirp.org]

Tricin: A Technical Guide on its Discovery, Historical Background, and Core Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tricin, a naturally occurring O-methylated flavone, has garnered significant scientific interest since its discovery. Initially identified as a plant secondary metabolite, its role has expanded to being a key component in lignin (B12514952) biosynthesis and a promising candidate in drug development due to its diverse pharmacological activities. This technical guide provides an in-depth overview of the discovery and historical background of this compound, detailed experimental protocols for its isolation and characterization, a summary of its quantitative occurrence, and an exploration of the key signaling pathways it modulates.

Discovery and Historical Background

This compound was first isolated in 1931 by Anderson and Perkin from the leaves of a rust-resistant variety of wheat, Triticum dicoccum[1]. For many decades, it was primarily studied as a pigment and a chemotaxonomic marker in various plant species, particularly within the grass family (Poaceae), including rice, wheat, barley, and sugarcane[1][2][3][4].

A paradigm shift in the understanding of this compound's biological role occurred in 2012 with the discovery that it is a monomer in the lignification process of monocots[1][5][6]. This finding was significant as this compound is biosynthesized via the flavonoid pathway, not the canonical monolignol pathway, challenging the traditional understanding of lignin composition and biosynthesis[1][7]. It is now understood that this compound can act as a nucleation site for lignin polymerization[5].

Physicochemical Properties

This compound (5,7,4'-trihydroxy-3',5'-dimethoxyflavone) is a crystalline solid with the following properties:

| Property | Value | Reference |

| Molecular Formula | C₁₇H₁₄O₇ | [2] |

| Molar Mass | 330.29 g/mol | [2][8] |

| Melting Point | 285-287 °C | [2] |

| UV Absorption Maxima (in Methanol) | 254 nm, 350 nm | [2] |

| Solubility | Moderately soluble in polar organic solvents (methanol, ethanol), limited aqueous solubility. | [2] |

| pKa values | 7.2 (4'-OH), 8.1 (7-OH), 9.4 (5-OH) | [2] |

Quantitative Occurrence of this compound in Plant Sources

The concentration of this compound varies significantly among different plant species and tissues. Wheat straw is recognized as a particularly rich source.

| Plant Source | Plant Part | This compound Content (mg/kg dry material) | Reference |

| Wheat (Triticum aestivum) | Straw | 1925.05 | [9] |

| Wheat (Triticum aestivum) | Hull | 772 | [9] |

| Wheat (Triticum aestivum) | Leaf | 253 | [9] |

| Wheat (Triticum aestivum) | Bran | 45 | [9] |

| Rice (Oryza sativa cv. Njavara) | Bran | 1930 | [9] |

| Rice (Oryza sativa cv. Palakkadan Matta) | Bran | 120 | [9] |

| Rice (Oryza sativa cv. Sujatha) | Bran | 48.6 | [9] |

| Rice (Oryza sativa) | Straw | 454 | [9] |

| Carex Meyeriana Kunth | Whole Plant | 2.6 (in crude extract) | [10] |

| Oats (Avena sativa) | - | 33.1 (mg/g of lignin) | [3] |

| Brachypodium | - | 28.0 (mg/g of lignin) | [3] |

Experimental Protocols

Extraction of this compound from Plant Material (e.g., Carex Meyeriana Kunth)

This protocol describes a general method for the extraction of this compound, which can be adapted for other plant sources[10].

-

Maceration: 250 g of dried and powdered plant material is refluxed with 5000 mL of 70% (v/v) aqueous ethanol (B145695) for 90 minutes. This process is repeated twice[10].

-

Concentration: The combined ethanol extracts are concentrated under reduced pressure at 40°C to remove the ethanol and a portion of the water, yielding a crude extract[10].

-

Purification using Macroporous Resin:

-

Further Purification by Preparative HPLC:

-

The enriched flavonoid fraction is further purified by preparative high-performance liquid chromatography (prep-HPLC)[10].

-

A typical mobile phase for prep-HPLC is 30% (v/v) acetonitrile (B52724) in 1% (v/v) acetic acid[4].

-

-

Crystallization: The collected this compound-rich fractions can be further purified by drowning-out crystallization and dialysis membrane separation[4].

Analytical Quantification by HPLC

This protocol outlines a typical method for the analytical quantification of this compound[4].

-

Chromatographic System: A standard HPLC system equipped with a UV detector is used.

-

Column: A C18 reversed-phase column is commonly employed.

-

Mobile Phase: A mobile phase of 25% (v/v) acetonitrile in 1% (v/v) acetic acid is suitable for the analytical separation of this compound[4].

-

Detection: this compound is detected by its UV absorbance, typically at 350 nm.

-

Quantification: The concentration of this compound in a sample is determined by comparing the peak area to a standard curve generated with known concentrations of a purified this compound standard.

Structural Elucidation

The structure of isolated this compound is confirmed using a combination of spectroscopic methods:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR are used to determine the chemical structure of this compound. The characteristic chemical shifts for the protons and carbons of the flavonoid backbone and its substituents provide definitive structural information[7][11][12]. 31P NMR can also be used for the characterization of this compound in lignin[13][14].

-

Mass Spectrometry (MS): LC-MS is employed to determine the molecular weight and fragmentation pattern of this compound, further confirming its identity[11][15].

-

Infrared (IR) and Ultraviolet (UV) Spectroscopy: These techniques provide additional information about the functional groups and conjugation in the this compound molecule[4].

Biological Activities and Modulated Signaling Pathways

This compound exhibits a range of biological activities, including anti-inflammatory, anticancer, and anti-aging properties. These effects are mediated through the modulation of several key intracellular signaling pathways.

Anti-inflammatory Activity

This compound has been shown to exert potent anti-inflammatory effects by targeting key signaling pathways:

-

p38 MAPK and PI3K/Akt Pathways: In human peripheral blood mononuclear cells (hPBMCs), this compound reduces inflammatory responses by modulating the p38 MAPK and PI3K/Akt pathways[16][17][18][19]. It inhibits the production of pro-inflammatory cytokines such as TNF-α[16][17][18][19].

-

NF-κB Pathway: this compound has been demonstrated to inhibit the NF-κB signaling pathway, a central regulator of inflammation[20][21][22]. This inhibition leads to a downstream reduction in the expression of inflammatory mediators.

References

- 1. This compound Biosynthesis and Bioengineering - PMC [pmc.ncbi.nlm.nih.gov]

- 2. webqc.org [webqc.org]

- 3. researchgate.net [researchgate.net]

- 4. Separation and purification of this compound from an antioxidant product derived from bamboo leaves - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound, a flavonoid monomer in monocot lignification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound, a Flavonoid Monomer in Monocot Lignification - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Elucidating this compound-Lignin Structures: Assigning Correlations in HSQC Spectra of Monocot Lignins | MDPI [mdpi.com]

- 8. This compound | C17H14O7 | CID 5281702 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. pubs.rsc.org [pubs.rsc.org]

- 12. dev.spectrabase.com [dev.spectrabase.com]

- 13. 31P NMR Characterization of this compound and Its Structurally Similar Flavonoids | ORNL [ornl.gov]

- 14. researchgate.net [researchgate.net]

- 15. scispace.com [scispace.com]

- 16. This compound, flavonoid from Njavara reduces inflammatory responses in hPBMCs by modulating the p38MAPK and PI3K/Akt pathways and prevents inflammation associated endothelial dysfunction in HUVECs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

Chemical structure and properties of Tricin

An In-depth Analysis of the Chemical Structure, Properties, and Biological Activities of a Promising Flavonoid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tricin is a naturally occurring O-methylated flavone (B191248), a class of flavonoids found in various plants, most notably in rice bran and sugarcane.[1] Its formal chemical name is 5,7-dihydroxy-2-(4-hydroxy-3,5-dimethoxyphenyl)-4H-1-benzopyran-4-one.[1][2][3] This document provides a detailed technical overview of this compound, encompassing its chemical structure, physicochemical properties, and significant biological activities, with a focus on its potential therapeutic applications. The information is presented to support further research and development efforts in the fields of pharmacology and medicinal chemistry.

Chemical Structure and Identification

This compound's molecular structure is characterized by a flavone backbone with hydroxyl and methoxy (B1213986) functional groups. These substitutions are crucial for its biological activity and physicochemical properties.

| Identifier | Value |

| IUPAC Name | 5,7-dihydroxy-2-(4-hydroxy-3,5-dimethoxyphenyl)-4H-1-benzopyran-4-one[1][2][4] |

| Molecular Formula | C₁₇H₁₄O₇[1][4] |

| SMILES | COC1=CC(=CC(=C1O)OC)C2=CC(=O)C3=C(C=C(C=C3O2)O)O[1][4] |

| CAS Number | 520-32-1[1][4] |

Physicochemical Properties

The physicochemical properties of this compound are essential for its handling, formulation, and pharmacokinetic profiling.

| Property | Value | Experimental Method |

| Molecular Weight | 330.29 g/mol [1][4] | Mass Spectrometry |

| Melting Point | 285-287 °C[2] | Fisher-Johns melting point apparatus[2] |

| Solubility | Moderately soluble in polar organic solvents like methanol (B129727) and ethanol (B145695); limited aqueous solubility.[2] Solubility increases with higher temperatures and greater ethanol content in water-ethanol mixtures. | Gravimetric method or UV/Vis spectrophotometry to determine concentration in saturated solutions.[1] |

| UV Absorption Maxima (in Methanol) | 254 nm, 350 nm[2][3] | UV-Vis Spectroscopy |

| pKa | Data not available in the reviewed literature. | Spectrophotometric or potentiometric titration are suitable methods for determination. |

Biological Activities and Signaling Pathways